4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4BrF3N2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and trifluoromethyl groups
Mechanism of Action
Target of Action
It is used as a starting material in the synthesis of benzimidazoles , which are known to inhibit the growth of endothelial cells . This suggests that the compound may interact with targets involved in cell growth and proliferation.
Mode of Action
Given its use in the synthesis of benzimidazoles , it can be inferred that it may interact with its targets to inhibit the growth of endothelial cells
Biochemical Pathways
Given its role in the synthesis of benzimidazoles , it may be involved in pathways related to cell growth and proliferation. The downstream effects of this involvement would likely include the inhibition of endothelial cell growth .
Result of Action
Its role in the synthesis of benzimidazoles suggests that it may contribute to the inhibition of endothelial cell growth .
Biochemical Analysis
Biochemical Properties
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazoles. These benzimidazoles can inhibit the growth of endothelial cells, which is crucial in the treatment of breast cancer . The compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in the synthesis of benzimidazoles can lead to the inhibition of endothelial cell growth, which is a critical factor in cancer progression . Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit enzymes involved in DNA replication or repair, thereby affecting cell division and growth. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research and pharmaceutical development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and organ damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of many drugs and xenobiotics . The compound’s metabolism can lead to the formation of reactive intermediates, which may have implications for its toxicity and therapeutic potential. Additionally, it can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can affect cellular energy production and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)benzonitrile to introduce the bromo group at the 5-position. This is followed by the introduction of the amino group at the 4-position through a substitution reaction. The reaction conditions often involve the use of reagents such as bromine, ammonia, and various catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of safer and more environmentally friendly reagents is also a consideration in industrial production to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The bromo group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bromine: For bromination reactions.
Ammonia: For introducing the amino group.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzonitriles.
Scientific Research Applications
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Lacks the bromo group but shares similar properties.
2-Amino-5-bromobenzotrifluoride: Similar structure but with different functional groups.
4-Cyano-3-trifluoromethylaniline: Another related compound with a cyano group instead of a nitrile group.
Uniqueness
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and bromo groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-amino-5-bromo-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQSOTIHVAEDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596681 | |
Record name | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155255-45-1 | |
Record name | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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